molecular formula C12H8ClNO2 B1452501 3-Chloro-3'-nitro-1,1'-biphenyl CAS No. 952-04-5

3-Chloro-3'-nitro-1,1'-biphenyl

Cat. No. B1452501
CAS RN: 952-04-5
M. Wt: 233.65 g/mol
InChI Key: SPTYCUZTHDNCNZ-UHFFFAOYSA-N
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Description

“3-Chloro-3’-nitro-1,1’-biphenyl” is a chemical compound with the molecular formula C12H8ClNO2 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Synthesis of Nitro-Tetrafuroxano[b,d,b',d']Biphenyl : The compound 3-Chloro-3'-nitro-1,1'-biphenyl was used in the synthesis of 6-Nitro-tetrafuroxano[b,d,b',d']biphenyl. This synthesis involved elemental analysis and various spectroscopic techniques, highlighting its utility in complex organic synthesis processes (Boren & Zhiyuan, 1990).

Electrophilic Substitution Research

  • Electrophilic Substitution Study : Research on electrophilic substitution involved 1-chloro-2,3-dimethylbenzene and nitric acid in acetic anhydride to yield compounds including 3′-chloro-2,4,4′,5′,6-pentamethylbiphenyl. This showcases the role of 3-Chloro-3'-nitro-1,1'-biphenyl derivatives in understanding electrophilic substitution reactions (Fischer & Greig, 1974).

Antimalarial Activity

  • Antimalarial Activity and Structure-Activity Relationships : A study involving a series of compounds, including those derived from 3-Chloro-3'-nitro-1,1'-biphenyl, demonstrated significant antimalarial potency against various strains of Plasmodium berghei, indicating its potential in medicinal chemistry (Werbel et al., 1986).

Antimicrobial and Antioxidant Activity

  • Antimicrobial and Antioxidant Research : A 2020 study synthesized derivatives of 3-Chloro-3'-nitro-1,1'-biphenyl, evaluating their antimicrobial and antioxidant activities. This research indicates the compound's potential application in developing new antimicrobial and antioxidant agents (2020).

Magnetic Interactions in Hybrid Spin Systems

  • Magnetic Interactions Study : The compound was involved in a study on magnetic interactions in hybrid spin systems, revealing its utility in materials science, particularly in studying ferro- and antiferromagnetic interactions (Kitano, Koga, & Iwamura, 1994).

Optical Properties in Polymers

  • Optical Properties in Poly(thiophene)s : Research on postfunctionalization of poly(3-hexylthiophene) with various substituents, including chloro and nitro groups, showed the influence of these groups on the optical properties of polymers. This indicates its relevance in materials science for tuning optical properties (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name

1-(3-chlorophenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTYCUZTHDNCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708116
Record name 3-Chloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-nitro-1,1'-biphenyl

CAS RN

952-04-5
Record name 3-Chloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Reddy, N Bisht, R Parella… - The Journal of Organic …, 2016 - ACS Publications
In this paper, we report 4-amino-2,1,3-benzothiadiazole (ABTD) as a new bidentate directing group for the Pd(II)-catalyzed sp 2 /sp 3 C–H activation/functionalization of various aliphatic/…
Number of citations: 50 pubs.acs.org

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